7-Hydroxyflavone

Overview

Description

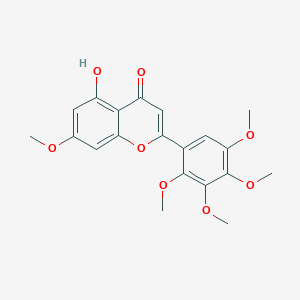

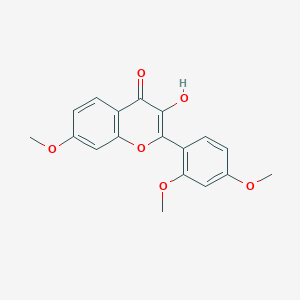

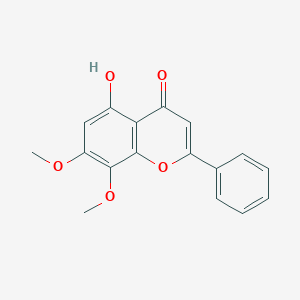

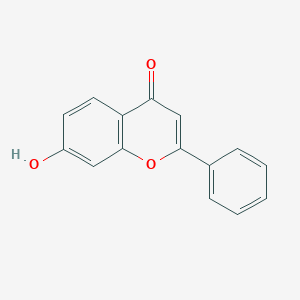

7-Hydroxyflavone is a flavonoid isolated from Clerodendrum phlomidis, with anti-inflammatory activity . It is a hydroxyflavonoid in which the flavone nucleus is substituted at position 7 by a hydroxy group .

Synthesis Analysis

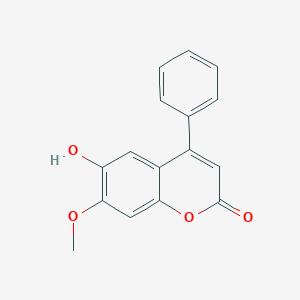

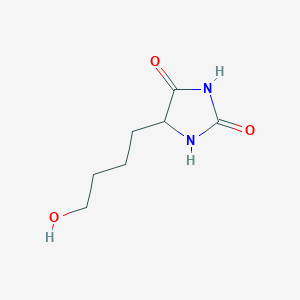

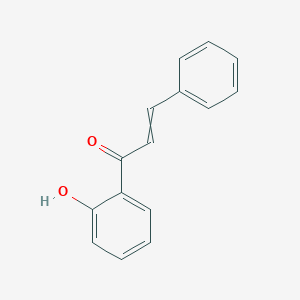

A novel approach to the synthesis of 6-Amino-7-hydroxy-flavone has been reported .Molecular Structure Analysis

The molecular formula of 7-Hydroxyflavone is C15H10O3 . The X-ray crystal structure of 7-hydroxyflavone monohydrate, C14H10O3·H2O, has been determined .Chemical Reactions Analysis

7-Hydroxyflavone acts as a biologically valuable acceptor in O-glycosidation reactions . It is involved in the synthesis of fully phosphorylated flavones for use as pancreatic cholesterol esterase inhibitors .Physical And Chemical Properties Analysis

7-Hydroxyflavone has a molecular weight of 238.24 . It has a melting point of 246 °C . It is an off-white crystal .Scientific Research Applications

Neuroprotective Agent

7-Hydroxyflavone has been shown to promote survival and enhance neurite growth in cultured neurons. It is neuroprotective in rodent models of diseases like Alzheimer’s, Parkinson’s, and Huntington’s disease by activating TrkB signaling .

Biological Synthesis

It acts as a biologically valuable acceptor in O-glycosidation reactions and is involved in the synthesis of fully phosphorylated flavones, which are used as pancreatic cholesterol esterase inhibitors .

Cardioprotective Role

7-Hydroxyflavone plays a crucial role in alleviating myocardial ischemia/reperfusion injury (MI/RI), primarily by modulating inflammation, which is a key pathological process in MI/RI .

Antimicrobial Activity

Derived from Amycolatopsis sp. HSN-02, 7-Hydroxyflavone exhibits antimicrobial efficacy and biocontrol potential on Cercospora Leaf Spot Disease in tomato plants .

Mechanism of Action

Target of Action

7-Hydroxyflavone is a flavonoid that has been found to have several targets. It is a potent inhibitor of CYP1A1 , exhibiting 6-fold greater selectivity for CYP1A1 over CYP1A2 . It also targets the ERK/Nrf2/HO-1 pathway .

Mode of Action

7-Hydroxyflavone interacts with its targets to exert its effects. It inhibits CYP1A1 , an enzyme involved in the metabolism of xenobiotics and the activation of procarcinogens . By inhibiting this enzyme, 7-Hydroxyflavone may reduce the activation of harmful substances and potentially decrease the risk of certain cancers.

In addition, 7-Hydroxyflavone can protect renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway . This suggests that it may have a protective effect on kidney cells.

Biochemical Pathways

It is known to interact with theERK/Nrf2/HO-1 pathway . This pathway plays a crucial role in cellular responses to oxidative stress, suggesting that 7-Hydroxyflavone may have antioxidant properties.

Pharmacokinetics

It is known that flavonoids, in general, have low bioavailability due to their poor absorption, extensive metabolism, and rapid elimination .

Result of Action

7-Hydroxyflavone has been shown to have anti-inflammatory activity . It can inhibit LPS-induced inflammation by attenuating the production of NO, PGE2, TNF-alpha, and IL-6 . This suggests that it may have potential as an anti-inflammatory agent.

Action Environment

The action of 7-Hydroxyflavone can be influenced by various environmental factors. For instance, the bioavailability of flavonoids can be affected by factors such as diet, gut microbiota, and individual genetic variations . .

Safety and Hazards

properties

IUPAC Name |

7-hydroxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGPSCMMNJKMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022328 | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyflavone | |

CAS RN |

6665-86-7 | |

| Record name | 7-Hydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE72458E4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

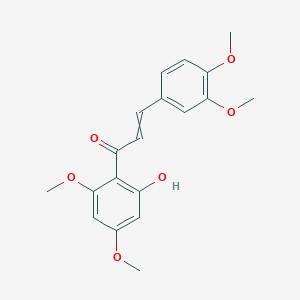

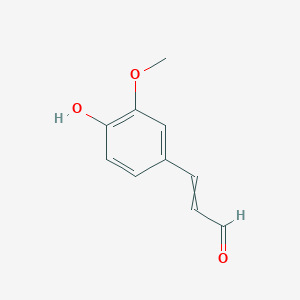

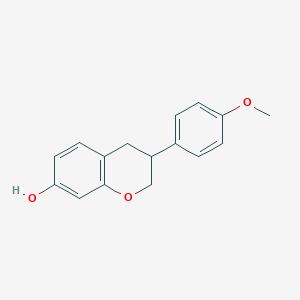

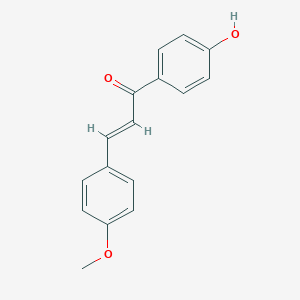

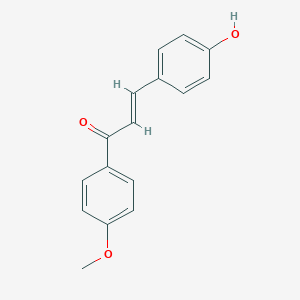

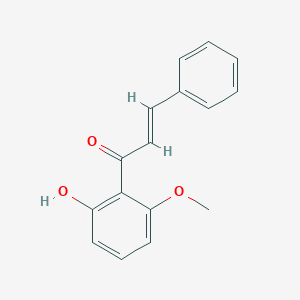

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 7-Hydroxyflavone?

A1: The molecular formula of 7-Hydroxyflavone is C15H10O3, and its molecular weight is 238.24 g/mol. []

Q2: What spectroscopic data is available for characterizing 7-Hydroxyflavone?

A2: 7-Hydroxyflavone has been characterized using various spectroscopic methods, including UV-Vis, IR, NMR (1H and 13C), and mass spectrometry. [, , , , , ] These techniques provide information about the compound's electronic transitions, functional groups, molecular structure, and fragmentation patterns.

Q3: How does 7-Hydroxyflavone exert its biological effects?

A3: 7-Hydroxyflavone displays a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. [, , , , , , ] It can act as a scavenger of reactive oxygen species, modulate signaling pathways involved in inflammation (e.g., MAPK/NF-κB), and induce apoptosis in cancer cells. [, , ]

Q4: Does 7-Hydroxyflavone interact with specific proteins?

A4: Yes, research has shown that 7-Hydroxyflavone can interact with various proteins. For example, it binds to human serum albumin (HSA) with moderate affinity. [] Additionally, its phosphorylated derivative exhibits a strong affinity for proteins like lysozyme and cytochrome c, forming non-covalent complexes. [] In a study exploring its anti-Parkinson effects, 7-Hydroxyflavone showed potential for interaction with proteins involved in dopamine regulation. []

Q5: What is the role of 7-Hydroxyflavone in mitigating myocardial ischemia/reperfusion injury?

A5: Studies in rats suggest that 7-Hydroxyflavone can alleviate myocardial ischemia/reperfusion injury by reducing inflammation and oxidative stress. This is achieved by regulating the MAPK/NF-κB signaling pathway, ultimately leading to improved cardiac function and reduced myocardial infarct size. []

Q6: How is 7-Hydroxyflavone metabolized in the body?

A6: In rats, 7-Hydroxyflavone is primarily metabolized into its sulfate and glucuronide conjugates. [] This process occurs rapidly and extensively, making the parent compound transiently present in serum only during the absorption phase after oral administration. []

Q7: Are the metabolites of 7-Hydroxyflavone biologically active?

A7: The biological activity of 7-Hydroxyflavone metabolites has been explored in some studies. For instance, while the serum metabolites of 7-Hydroxyflavone showed antioxidant activity against AAPH-induced hemolysis, they were less potent than the parent compound. []

Q8: How does the position of the hydroxyl group on the flavone skeleton affect its properties?

A8: The position of the hydroxyl group significantly influences the biological activity, metabolism, and physicochemical properties of flavones. [, , ] For instance, 7-Hydroxyflavone exhibits different metabolic pathways and biological activities compared to its isomer, 3-Hydroxyflavone. [, ]

Q9: How can 7-Hydroxyflavone be synthesized?

A9: 7-Hydroxyflavone can be synthesized via various methods. One common approach involves the reaction of resacetophenone with benzoyl chloride, often utilizing phase-transfer catalysis to improve yield. [, , ] Other methods, such as solid-liquid phase transfer catalysis, can also be employed to obtain 7-Hydroxyflavone and its derivatives. []

Q10: Can 7-Hydroxyflavone be chemically modified to alter its properties?

A10: Yes, 7-Hydroxyflavone can be chemically modified to generate derivatives with altered properties. For example, glycosylation of 7-Hydroxyflavone can be achieved using cultured plant cells, leading to the formation of 7-Hydroxyflavone glycosides. [] Additionally, phosphorylation of 7-Hydroxyflavone has been shown to significantly enhance its affinity for proteins. [, ] Esterification of 7-Hydroxyflavone with acetic acid has also been explored to enhance its antifungal activity. []

Q11: What analytical techniques are employed to study 7-Hydroxyflavone and its interactions?

A11: Various analytical techniques are utilized to study 7-Hydroxyflavone. These include:

- Chromatographic techniques: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying 7-Hydroxyflavone and its metabolites in biological samples. [, , ]

- Mass spectrometry: Coupled with HPLC (HPLC-MS), mass spectrometry is employed for structural characterization and identification of 7-Hydroxyflavone and its metabolites. [, , ]

- Spectroscopic methods: UV-Vis spectrophotometry is used to study the interactions of 7-Hydroxyflavone with proteins like serum albumin. [, ] Fluorescence spectroscopy is also employed to investigate its binding properties and excited-state proton transfer in different media. [, ]

- Molecular docking: Computational methods like molecular docking are used to predict the binding modes and affinities of 7-Hydroxyflavone with target proteins, providing insights into its mechanism of action. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.